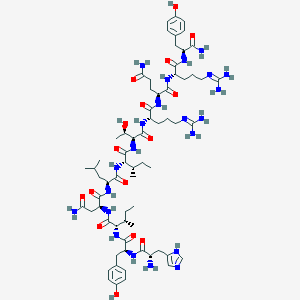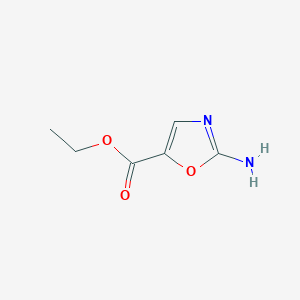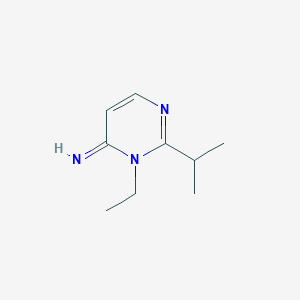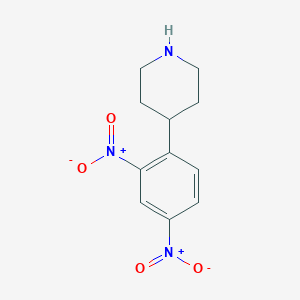
Neuropeptide Y (26-36)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Neuropeptide Y (26-36) is a peptide fragment of the larger neuropeptide Y (NPY) molecule. NPY is a neurotransmitter that is widely distributed in the central and peripheral nervous systems and plays a role in regulating a variety of physiological processes, including appetite, energy metabolism, and stress response. NPY (26-36) is a potent agonist of the Y2 receptor subtype and has been the subject of extensive research due to its potential therapeutic applications.
Mécanisme D'action
NPY (Neuropeptide Y (26-36)) exerts its effects by binding to the Y2 receptor subtype, which is widely expressed in the central and peripheral nervous systems. Activation of the Y2 receptor by NPY (Neuropeptide Y (26-36)) leads to a variety of downstream signaling events, including inhibition of adenylyl cyclase, activation of phospholipase C, and modulation of ion channels. These signaling events ultimately lead to the physiological effects of NPY (Neuropeptide Y (26-36)), including modulation of appetite, energy metabolism, and stress response.
Biochemical and Physiological Effects
NPY (Neuropeptide Y (26-36)) has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to increase food intake and body weight, as well as modulate energy metabolism by increasing glucose uptake and insulin secretion. In addition, NPY (Neuropeptide Y (26-36)) has been shown to modulate stress response and anxiety, with some studies suggesting that it may have anxiolytic effects.
Avantages Et Limitations Des Expériences En Laboratoire
NPY (Neuropeptide Y (26-36)) has several advantages as a tool for scientific research. It is highly potent and selective for the Y2 receptor subtype, allowing for precise modulation of this receptor. In addition, it is relatively stable and can be easily synthesized using SPPS techniques. However, one limitation of NPY (Neuropeptide Y (26-36)) is that its effects may not fully recapitulate the effects of endogenous NPY, which is a larger and more complex molecule with multiple receptor subtypes.
Orientations Futures
There are several future directions for research on NPY (Neuropeptide Y (26-36)). One area of interest is the potential therapeutic applications of this peptide in obesity and diabetes. NPY (Neuropeptide Y (26-36)) has been shown to modulate energy metabolism and glucose uptake, suggesting that it may have potential as a treatment for these conditions. In addition, further research is needed to fully understand the physiological effects of NPY (Neuropeptide Y (26-36)) and its role in stress response and anxiety. Finally, there is potential for the development of novel Y2 receptor agonists based on the structure of NPY (Neuropeptide Y (26-36)), which could have therapeutic applications in a variety of conditions.
Méthodes De Synthèse
NPY (Neuropeptide Y (26-36)) can be synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves the stepwise addition of protected amino acids to a resin-bound peptide chain, followed by deprotection and cleavage from the resin. The resulting crude peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain a highly pure final product.
Applications De Recherche Scientifique
NPY (Neuropeptide Y (26-36)) has been used extensively in scientific research as a tool to investigate the role of NPY in various physiological processes. It has been shown to modulate appetite and energy metabolism, as well as play a role in stress response and anxiety. In addition, NPY (Neuropeptide Y (26-36)) has been investigated for its potential therapeutic applications in a variety of conditions, including obesity, diabetes, and anxiety disorders.
Propriétés
Numéro CAS |
113676-81-6 |
|---|---|
Formule moléculaire |
C67H106N22O16 |
Poids moléculaire |
1475.7 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-N-[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide |
InChI |
InChI=1S/C67H106N22O16/c1-8-34(5)52(87-62(102)48(28-38-16-20-41(92)21-17-38)84-56(96)42(68)29-39-31-76-32-79-39)63(103)86-49(30-51(70)94)60(100)85-47(26-33(3)4)61(101)88-53(35(6)9-2)64(104)89-54(36(7)90)65(105)82-44(13-11-25-78-67(74)75)57(97)81-45(22-23-50(69)93)59(99)80-43(12-10-24-77-66(72)73)58(98)83-46(55(71)95)27-37-14-18-40(91)19-15-37/h14-21,31-36,42-49,52-54,90-92H,8-13,22-30,68H2,1-7H3,(H2,69,93)(H2,70,94)(H2,71,95)(H,76,79)(H,80,99)(H,81,97)(H,82,105)(H,83,98)(H,84,96)(H,85,100)(H,86,103)(H,87,102)(H,88,101)(H,89,104)(H4,72,73,77)(H4,74,75,78)/t34-,35-,36+,42-,43-,44-,45-,46-,47-,48-,49-,52-,53-,54-/m0/s1 |
Clé InChI |
NVSKWNGRDPRFPF-ANSQDGHYSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CN=CN3)N |
SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CN=CN3)N |
SMILES canonique |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CN=CN3)N |
Autres numéros CAS |
113676-81-6 |
Séquence |
HYINLITRQRY |
Synonymes |
neuropeptide Y (26-36) NPY (26-36) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















